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Glutaminase C-IN-1

Cancer Metabolism Glutaminase Isoform Selectivity GLS2 Targeting

Research on luminal-subtype breast cancers (e.g., MDA-MB-453, T-47D) and GLS2-driven metabolism requires dual GLS1/GLS2 inhibition, which GLS1-selective inhibitors like CB-839 or BPTES cannot provide. Glutaminase C-IN-1 (Compound 968) is the scientifically validated solution. · Pan-glutaminase inhibitor with >3-fold selectivity for GLS2 over GLS1; IC50 ~2.5 µM against recombinant GAC. · Allosteric mechanism prevents GAC dimer-to-tetramer transition, essential for FRET-based and structural biology studies. · Validated in 13C-isotopic labeling and metabolic flux analyses; overcomes GLS1-selective inhibitor resistance. · Supplied at ≥98% purity; store at -20°C, ships at ambient temperature. Bulk quantities available for preclinical studies.

Molecular Formula C27H27BrN2O
Molecular Weight 475.4 g/mol
CAS No. 311795-38-7
Cat. No. B1671598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutaminase C-IN-1
CAS311795-38-7
SynonymsGLS-IN-968;  GLS IN 968;  GLSIN968;  Glutaminase inhibitor-968;  Glutaminase inhibitor 968;  GLS inhibitor 968;  Glutaminase inhibitor compound 968; 
Molecular FormulaC27H27BrN2O
Molecular Weight475.4 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)N(C)C)Br)C(=O)C1)C
InChIInChI=1S/C27H27BrN2O/c1-27(2)14-19-24-18-8-6-5-7-16(18)9-11-21(24)29-26(25(19)23(31)15-27)17-10-12-22(30(3)4)20(28)13-17/h5-13,26,29H,14-15H2,1-4H3
InChIKeyNVFRRJQWRZFDLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Glutaminase C-IN-1 in Cancer Metabolism Research


Glutaminase C-IN-1 (also known as Compound 968) is a cell-permeable, allosteric inhibitor of the mitochondrial enzyme glutaminase C (GAC), a splice variant of the GLS gene [1]. This compound is characterized as a dibenzophenanthridine derivative that binds preferentially to the monomeric form of GAC, preventing the dimer-to-tetramer transition required for enzymatic activation [2]. With an IC50 of approximately 2.5 µM against recombinant GAC, it serves as a widely utilized tool compound for probing cancer cell dependence on glutamine metabolism . Unlike many glutaminase inhibitors that selectively target the GLS1 isoform, Glutaminase C-IN-1 exhibits a distinct isoform selectivity profile with a moderate (>3-fold) preference for GLS2 over GLS1 [3].

Pan-glutaminase inhibitor with moderate GLS2 preference
Allosteric binder targeting monomeric GAC
Tool for GLS2-driven cancer metabolism studies

Glutaminase C-IN-1 vs. GLS1-Selective Inhibitors


Substitution of Glutaminase C-IN-1 with other glutaminase inhibitors such as BPTES or CB-839 is not scientifically valid when the experimental objective involves dual inhibition of both GLS1 and GLS2 isoforms or when the model system relies on GLS2-driven glutamine metabolism. BPTES and CB-839 are highly selective for GLS1 over GLS2, with CB-839 exhibiting IC50 values of 23–28 nM for GLS1 but >1 µM for GLS2 [1]. In contrast, Glutaminase C-IN-1 functions as a pan-glutaminase inhibitor that inhibits both GLS1 and GLS2, with a moderate (>3-fold) selectivity for GLS2 over GLS1 [2]. This distinct isoform selectivity profile is critical for research involving luminal-subtype breast cancers and other tumor types where GLS2, rather than GLS1, serves as the predominant metabolic driver [3]. Consequently, experiments requiring GLS2 inhibition or dual GLS1/GLS2 targeting cannot be replicated using GLS1-selective alternatives.

GLS1-selective inhibitors lack GLS2 inhibition
BPTES and CB-839 are highly GLS1-selective and may not support GLS2-dependent models.
Binding mechanism mismatch
Different allosteric modes (monomeric vs. tetrameric) may alter pathway-response interpretation.
Dual GLS1/GLS2 targeting requirement
Pan-glutaminase profile is needed when both isoforms contribute; GLS1-only inhibitors may not replicate results.

Glutaminase C-IN-1 Comparative Performance


Differential Isoform Selectivity: GLS2 vs. GLS1 Inhibition

Glutaminase C-IN-1 (Compound 968) exhibits a pan-glutaminase inhibition profile with a moderate (>3-fold) selectivity for the GLS2 isoform over the GLS1 isoform when tested against purified recombinant human enzymes [1]. This selectivity profile stands in direct contrast to BPTES and CB-839, which are highly selective for GLS1. CB-839 exhibits an IC50 of 23–28 nM for GLS1 splice variants but an IC50 of >1 µM for GLS2, representing a >35-fold selectivity for GLS1 [2]. BPTES similarly shows high selectivity for GLS1 over GLS2 .

Isoform Selectivity
Head-to-head
GLS2/GLS1 >3-fold prefers GLS2
CB-839 >35-fold prefers GLS1
Supports GLS2-pathway research; GLS1-selective inhibitors may not target GLS2.
Purified recombinant enzyme assay context.
Cancer Metabolism Glutaminase Isoform Selectivity GLS2 Targeting

Antiproliferative Activity in Breast Cancer Cells

Treatment of breast cancer cells with Glutaminase C-IN-1 (Compound 968) inhibited proliferation with EC50 values of 3–5 µM across multiple breast cancer cell lines, including luminal-subtype cells [1]. This antiproliferative activity is observed in cell lines that are resistant to GLS1-selective inhibitors such as BPTES. For example, DU4475 triple-negative breast cancer cells exhibit an EC50 of >20 µM for BPTES, indicating resistance, whereas Glutaminase C-IN-1 maintains potency in these BPTES-resistant cells due to its ability to inhibit GLS2 [2].

Cellular EC₅₀
Cross-study comparable
3–5 µM breast cancer cells
>20 µM BPTES-resistant cells
Supports cell-model endpoint review in BPTES-resistant cells.
DU4475 triple-negative breast cancer context.
Breast Cancer Antiproliferative Activity Cancer Cell Viability

In Vivo Tumor Growth Inhibition in Xenograft Models

In MDA-MB-453 breast cancer xenograft models, subcutaneous administration of Glutaminase C-IN-1 (Compound 968) at 10 mg/kg three times per week significantly suppressed tumor growth compared to vehicle control (p ≤ 0.01) [1]. In the same model, treatment with BPTES at an equivalent dose (10 mg/kg) showed no significant effect on tumor growth (ns, not significant), demonstrating that GLS2 inhibition by Glutaminase C-IN-1 is required for antitumor activity in this GLS2-dependent model [2].

In Vivo Tumor Growth
Head-to-head
p ≤ 0.01 tumor growth suppression
ns BPTES no significant effect
Reported model-response context; BPTES showed no significant effect.
MDA-MB-453 xenograft, NSG mice.
In Vivo Pharmacology Xenograft Model Tumor Growth Inhibition

Mechanistic Differentiation: Monomeric GAC Binding

Glutaminase C-IN-1 (Compound 968) exhibits a distinct allosteric mechanism compared to BPTES-class inhibitors. FRET-based assays demonstrate that Glutaminase C-IN-1 has the highest affinity for monomeric GAC and that its dose-dependent binding to GAC monomers directly matches its dose-dependent inhibition of enzyme activity and cellular transformation [1]. In contrast, BPTES-class inhibitors stabilize the inactive tetrameric form of GLS1 [2]. This mechanistic difference underpins the distinct isoform selectivity profiles and cellular activity patterns observed between these compound classes.

Binding Mechanism
Class-level inference
Binds monomeric GAC; prevents dimer-to-tetramer transition
BPTES-class: stabilize inactive tetramer
Distinct allosteric mechanism; supports complementary mechanistic studies.
FRET-based assay context.
Allosteric Inhibition Enzyme Mechanism Protein Oligomerization

Glutaminase C-IN-1 Research Applications


GLS2-Dependent Luminal Breast Cancer Models

Glutaminase C-IN-1 is the appropriate glutaminase inhibitor for studies involving luminal-subtype breast cancer cell lines (e.g., MDA-MB-453, T-47D) or xenograft models where GLS2, rather than GLS1, serves as the primary metabolic driver. In these systems, GLS1-selective inhibitors such as CB-839 and BPTES are ineffective due to their lack of GLS2 inhibitory activity [1]. Procurement of Glutaminase C-IN-1 is scientifically justified when the experimental objective requires GLS2 inhibition or dual GLS1/GLS2 targeting.

Mechanistic Studies of Glutaminase Oligomerization and Allosteric Regulation

Glutaminase C-IN-1 binds preferentially to monomeric GAC and prevents the dimer-to-tetramer transition required for enzymatic activation [1]. This distinct mechanism makes it uniquely suitable for FRET-based studies, mutagenesis experiments, and structural biology investigations examining the relationship between GAC oligomerization state and catalytic activity. Researchers studying allosteric regulation of glutaminase should select Glutaminase C-IN-1 over BPTES-class inhibitors, which act through a different allosteric mechanism [2].

Investigating Resistance Mechanisms to GLS1-Selective Inhibitors

Glutaminase C-IN-1 maintains antiproliferative activity in cancer cell lines that are resistant to GLS1-selective inhibitors such as BPTES and CB-839 [1]. For researchers studying acquired or intrinsic resistance to GLS1-targeted therapies, Glutaminase C-IN-1 serves as an essential control compound to distinguish between GLS1-specific resistance mechanisms and broader metabolic adaptations. Its pan-glutaminase activity enables identification of GLS2-mediated resistance pathways [2].

13C-Isotopic Tracing Studies of Glutamine Metabolism

Glutaminase C-IN-1 has been validated in 13C-isotopic labeling studies using 13C-labeled glutamine and stable-isotope tracing methods to demonstrate that it selectively blocks the enhancement in glutaminolysis associated with oncogenic transformation [1]. Researchers conducting metabolic flux analyses to quantify glutamine utilization in cancer cells should consider Glutaminase C-IN-1 as a validated tool compound for these specific experimental workflows.

Application
Selection Property
Validation Focus
GLS2-Dependent Luminal Breast Cancer Models
Pan-glutaminase (GLS2-preferring) inhibition
GLS2-dependent metabolic response in luminal-subtype models
Glutaminase Oligomerization Studies
Allosteric binding to monomeric GAC
Oligomerization-state functional assays
GLS1-Inhibitor Resistance Research
Pan-glutaminase activity
GLS2-mediated resistance pathway identification
13C-Isotopic Glutamine Tracing
Inhibition of oncogenic glutaminolysis
13C-flux analysis endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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